molecular formula C17H26N2 B14541292 5-Methyl-1-nonyl-1H-benzimidazole CAS No. 62316-57-8

5-Methyl-1-nonyl-1H-benzimidazole

Cat. No.: B14541292
CAS No.: 62316-57-8
M. Wt: 258.4 g/mol
InChI Key: GBNZISBZIUXGPY-UHFFFAOYSA-N
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Description

5-Methyl-1-nonyl-1H-benzimidazole: is a heterocyclic aromatic organic compound It belongs to the benzimidazole class, which is characterized by a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1-nonyl-1H-benzimidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction conditions often require heating and the presence of a catalyst to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production methods for benzimidazole derivatives, including this compound, often involve large-scale condensation reactions. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1-nonyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

Properties

CAS No.

62316-57-8

Molecular Formula

C17H26N2

Molecular Weight

258.4 g/mol

IUPAC Name

5-methyl-1-nonylbenzimidazole

InChI

InChI=1S/C17H26N2/c1-3-4-5-6-7-8-9-12-19-14-18-16-13-15(2)10-11-17(16)19/h10-11,13-14H,3-9,12H2,1-2H3

InChI Key

GBNZISBZIUXGPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C=NC2=C1C=CC(=C2)C

Origin of Product

United States

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